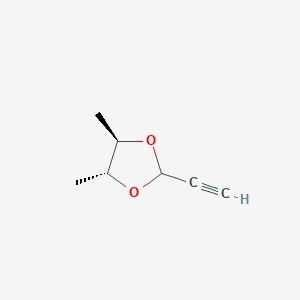
(4R,5R)-2-ethynyl-4,5-dimethyl-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R,5R)-2-ethynyl-4,5-dimethyl-1,3-dioxolane is a chemical compound that has been the subject of much research in recent years due to its potential applications in the field of medicine. This compound has been shown to have a range of biochemical and physiological effects, and its mechanism of action is still being studied. In
Applications De Recherche Scientifique
((4R,5R)-2-ethynyl-4,5-dimethyl-1,3-dioxolane)-2-ethynyl-4,5-dimethyl-1,3-dioxolane has been studied for its potential applications in the field of medicine. Research has shown that this compound has anti-inflammatory and anti-cancer properties, and it has been studied as a potential treatment for a range of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, ((4R,5R)-2-ethynyl-4,5-dimethyl-1,3-dioxolane)-2-ethynyl-4,5-dimethyl-1,3-dioxolane has been studied for its potential use as a biosensor for detecting glucose levels in the blood.
Mécanisme D'action
The mechanism of action of ((4R,5R)-2-ethynyl-4,5-dimethyl-1,3-dioxolane)-2-ethynyl-4,5-dimethyl-1,3-dioxolane is not fully understood, but research has shown that it works by inhibiting the activity of certain enzymes in the body that are involved in inflammation and cancer progression. This compound has also been shown to modulate the activity of certain signaling pathways in the body, which may contribute to its anti-inflammatory and anti-cancer effects.
Effets Biochimiques Et Physiologiques
Research has shown that ((4R,5R)-2-ethynyl-4,5-dimethyl-1,3-dioxolane)-2-ethynyl-4,5-dimethyl-1,3-dioxolane has a range of biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, reduce inflammation in the body, and improve cognitive function in animal models. Additionally, ((4R,5R)-2-ethynyl-4,5-dimethyl-1,3-dioxolane)-2-ethynyl-4,5-dimethyl-1,3-dioxolane has been shown to have antioxidant properties, which may contribute to its potential health benefits.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ((4R,5R)-2-ethynyl-4,5-dimethyl-1,3-dioxolane)-2-ethynyl-4,5-dimethyl-1,3-dioxolane in lab experiments is that it has been shown to be effective in inhibiting the growth of cancer cells and reducing inflammation in the body. Additionally, this compound has low toxicity and is relatively easy to synthesize. One limitation of using ((4R,5R)-2-ethynyl-4,5-dimethyl-1,3-dioxolane)-2-ethynyl-4,5-dimethyl-1,3-dioxolane in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in the treatment of diseases.
Orientations Futures
There are many potential future directions for research on ((4R,5R)-2-ethynyl-4,5-dimethyl-1,3-dioxolane)-2-ethynyl-4,5-dimethyl-1,3-dioxolane. One area of research could focus on optimizing the synthesis method to produce higher yields of this compound. Additionally, further research could be conducted to better understand the mechanism of action of ((4R,5R)-2-ethynyl-4,5-dimethyl-1,3-dioxolane)-2-ethynyl-4,5-dimethyl-1,3-dioxolane and to identify potential new applications for this compound in the treatment of diseases. Finally, research could be conducted to explore the potential use of ((4R,5R)-2-ethynyl-4,5-dimethyl-1,3-dioxolane)-2-ethynyl-4,5-dimethyl-1,3-dioxolane as a biosensor for detecting glucose levels in the blood.
In conclusion, ((4R,5R)-2-ethynyl-4,5-dimethyl-1,3-dioxolane)-2-ethynyl-4,5-dimethyl-1,3-dioxolane is a chemical compound that has shown promise in the field of medicine due to its anti-inflammatory and anti-cancer properties. While the mechanism of action of this compound is not fully understood, research has shown that it has a range of biochemical and physiological effects. Further research is needed to optimize the synthesis method, better understand the mechanism of action, and identify new applications for ((4R,5R)-2-ethynyl-4,5-dimethyl-1,3-dioxolane)-2-ethynyl-4,5-dimethyl-1,3-dioxolane in the treatment of diseases.
Méthodes De Synthèse
((4R,5R)-2-ethynyl-4,5-dimethyl-1,3-dioxolane)-2-ethynyl-4,5-dimethyl-1,3-dioxolane can be synthesized using a variety of methods, including the reaction of 2,3-dimethyl-1,3-butadiene with ethynylmagnesium bromide, followed by oxidation with m-chloroperbenzoic acid. Another method involves the reaction of 2,3-dimethyl-1,3-butadiene with ethynyl lithium, followed by oxidation with hydrogen peroxide. These methods have been shown to be effective in producing high yields of ((4R,5R)-2-ethynyl-4,5-dimethyl-1,3-dioxolane)-2-ethynyl-4,5-dimethyl-1,3-dioxolane.
Propriétés
Numéro CAS |
102276-19-7 |
|---|---|
Nom du produit |
(4R,5R)-2-ethynyl-4,5-dimethyl-1,3-dioxolane |
Formule moléculaire |
C7H10O2 |
Poids moléculaire |
126.15 g/mol |
Nom IUPAC |
(4R,5R)-2-ethynyl-4,5-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C7H10O2/c1-4-7-8-5(2)6(3)9-7/h1,5-7H,2-3H3/t5-,6-/m1/s1 |
Clé InChI |
OSIXJVJSLPNUAS-PHDIDXHHSA-N |
SMILES isomérique |
C[C@@H]1[C@H](OC(O1)C#C)C |
SMILES |
CC1C(OC(O1)C#C)C |
SMILES canonique |
CC1C(OC(O1)C#C)C |
Synonymes |
1,3-Dioxolane, 2-ethynyl-4,5-dimethyl-, [4R-(2alpha,4alpha,5beta)]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



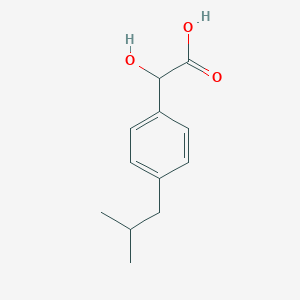
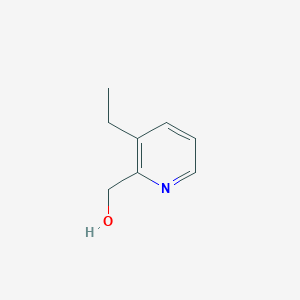
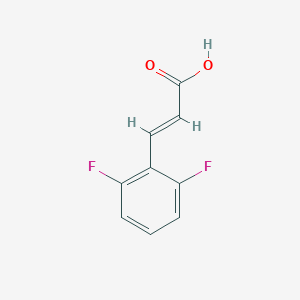

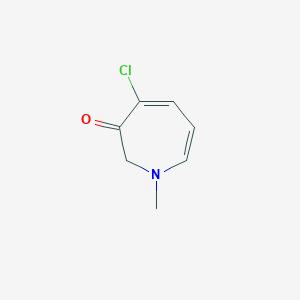
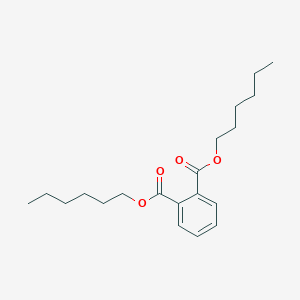
![9-Methyl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B34414.png)
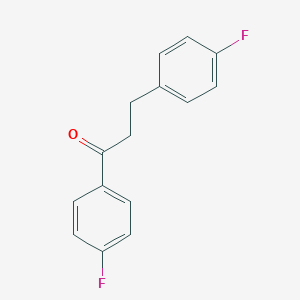
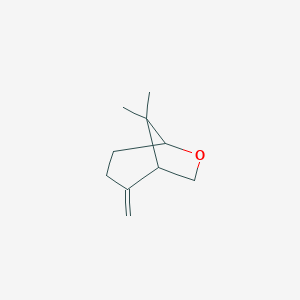



![4-[(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)amino]-4-oxobutanoic acid](/img/structure/B34434.png)
